molecular formula C16H14ClN5O2S B2943449 N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 1005307-20-9

N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2943449
CAS No.: 1005307-20-9
M. Wt: 375.83
InChI Key: FBFCNVDRFVWTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a pyrazole ring, substituted at the 1-position with a 4-chlorophenyl group and at the 6-position with a thioether-linked N-allylacetamide side chain. Key structural attributes include:

  • Thioether bridge (-S-): Influences electronic properties and metabolic stability compared to ether or amine linkers.

The synthesis likely involves alkylation of a pyrazolo-pyrimidinone thiol intermediate with N-allyl-2-chloroacetamide, following methods analogous to thiopyrimidine alkylation (e.g., sodium methylate as a base, ~2.6–2.8-fold molar excess) .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-2-7-18-13(23)9-25-16-20-14-12(15(24)21-16)8-19-22(14)11-5-3-10(17)4-6-11/h2-6,8H,1,7,9H2,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCNVDRFVWTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, antibacterial, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16ClN3O2SC_{15}H_{16}ClN_3O_2S, which includes a thioacetamide moiety linked to a pyrazolopyrimidine structure. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown activity against several viruses:

Virus TypeCompound ActivityReference
Herpes Simplex Virus (HSV)Inhibition at micromolar dosesBhadoriya et al. (2024)
Human Immunodeficiency Virus (HIV)Effective as NNRTIFioravanti et al. (2024)

These findings suggest that the compound may function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), indicating its potential in HIV therapy.

Antibacterial Activity

The antibacterial properties of compounds with similar structures have been evaluated extensively. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli6.25 µg/mLMDPI Study (2021)
Klebsiella pneumoniae32 µg/mLMDPI Study (2021)

These results indicate that the compound may exhibit significant antibacterial effects, particularly against Gram-negative bacteria.

Anticancer Activity

Research has also explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes findings related to cytotoxicity:

Cancer Cell LineIC50 Value (µM)Reference
MCF7 (Breast Cancer)10–20Kumar et al. (2009)
HepG2 (Liver Cancer)15–25Zhang et al. (2014)

The promising IC50 values suggest that this compound may serve as a lead compound for developing anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Modulation : The antioxidant activity observed in related compounds suggests a role in reducing oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their biological activities. In vitro tests demonstrated that modifications to the thioacetamide side chain significantly enhanced antiviral and anticancer activities while maintaining low toxicity profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound Core Structure Key Substituents Physicochemical Impact
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl, thioether, N-allylacetamide High rigidity; moderate solubility
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamide Pyrimidin-4-one 4-Methyl, thioether, N-acetamide Reduced rigidity; higher solubility
EP 4 374 877 A2 Derivatives Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine, cyano groups Enhanced bioavailability, lipophilicity

Key Findings :

  • Pyrrolo-pyridazine cores (as in EP 4 374 877 A2) prioritize solubility-enhancing groups (e.g., morpholine) over aromatic substituents .

Substituent Modifications

Aryl Groups:
  • 4-Chlorophenyl (Target) : Balances hydrophobicity and electronic effects.
  • 4-Methyl () : Lowers molecular weight but reduces halogen-mediated interactions.
  • Trifluoromethyl (EP 4 374 877 A2) : Enhances metabolic stability and solubility via polar interactions .
Linker Groups:
  • Thioether (Target) : Prone to oxidation but offers favorable bond lengths for conjugation.
  • Ether/Oxymethylene (Common Analogs) : More stable but less flexible.
  • Morpholine-ethoxy (EP 4 374 877 A2) : Improves aqueous solubility through hydrogen bonding .
Side Chains:
  • N-Benzyl () : Increases aromatic surface area, enhancing π-π stacking but reducing solubility.
  • Cyano Groups (EP 4 374 877 A2): Withdraw electrons, affecting reactivity and binding affinity .

Key Observations :

  • Sodium methylate is a common base for thiol alkylation, but excess (2.6–2.8-fold) may optimize yields in pyrimidinone systems .
  • SHELX programs (e.g., SHELXL) are widely used for crystallographic refinement of small molecules, ensuring structural accuracy .

Stability and Reactivity

  • Thioether Oxidation : The target compound’s thioether may oxidize to sulfoxides under oxidative conditions, unlike ether-linked analogs.
  • Allyl Group : Susceptible to radical-mediated isomerization (allyl ⇌ propenyl) or polymerization at elevated temperatures.
  • 4-Chlorophenyl Stability : Resists metabolic dehalogenation better than electron-deficient aryl groups (e.g., nitriles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.